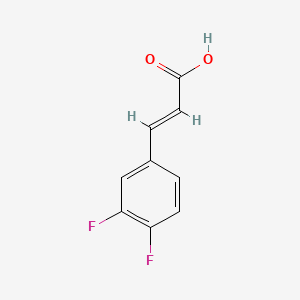

trans-3,4-Difluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347531 | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112897-97-9 | |

| Record name | 3,4-Difluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science.[1][2] The introduction of fluorine atoms to the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[2][3] Its applications include the synthesis of potent 5-HT₃ antagonists for antiemetic therapies in cancer treatment and the creation of psammaplin A derivatives that act as radiosensitizers for human lung cancer.[1][4] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and a look into its role in drug discovery.

Core Chemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are fundamental to its application in organic synthesis and drug design.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[5] |

| CAS Number | 112897-97-9[5] |

| Molecular Formula | C₉H₆F₂O₂[5] |

| Molecular Weight | 184.14 g/mol [5] |

| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)F[5] |

| InChI Key | HXBOHZQZTWAEHJ-DUXPYHPUSA-N[5] |

| Appearance | White to off-white solid/powder[3][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 194-198 °C | [3][7][8] |

| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [7] |

| pKa | 4.27 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in Methanol | [7] |

| Purity | ≥ 98% (GC), 99.91% (HPLC) | [3][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Spectrum consistent with structure.[6] |

| ¹³C NMR | Spectrum available from Sigma-Aldrich.[5] |

| Infrared (IR) | Characteristic peaks: C=O stretch (~1680 cm⁻¹), C=C alkene stretch (~1630 cm⁻¹), broad O-H stretch (2300-3400 cm⁻¹).[5][9] |

| Mass Spectrometry | Molecular Ion (m/z): 184.[5] Fragmentation includes losses of OH, CO, and C₂H₂.[8] |

| Raman | Spectrum available from Alfa Aesar.[5] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of this compound in a research setting.

Protocol 1: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming C=C bonds, suitable for synthesizing cinnamic acid derivatives.[10]

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base catalyst) or L-proline in Ethanol for a greener alternative[11]

-

Pipette, round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Heating: Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Isolation: Filter the crude product using a Buchner funnel and wash with cold water.

-

Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Characterization by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a simple and effective method for obtaining the infrared spectrum of solid samples.[6]

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solid sample of this compound

-

Spatula

-

Isopropanol and Kimwipes for cleaning

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from air (CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[6]

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify characteristic peaks. For this compound, look for the broad O-H stretch of the carboxylic acid, the sharp C=O carbonyl stretch, and the C=C alkene stretch.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol.

Protocol 3: Characterization by ¹H NMR Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed molecular structure.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

High-quality 5 mm NMR tube and cap

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

This compound sample (5-25 mg)[12]

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation: Weigh 5-25 mg of the sample into a small, clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is a solid acid) to the vial.[12] Mix gently to dissolve the sample completely.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum. Standard parameters are typically sufficient.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum using the residual solvent peak. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Applications in Drug Development

This compound is a precursor to pharmacologically active molecules, notably 5-HT₃ antagonists and radiosensitizers.

Role as a Precursor for 5-HT₃ Antagonists

Substituted isoquinolones synthesized from this compound have been identified as potent 5-HT₃ (serotonin) receptor antagonists.[1][4] These antagonists are critical in oncology for managing chemotherapy-induced nausea and vomiting (CINV).[7] Chemotherapeutic agents can cause a massive release of serotonin from enterochromaffin cells in the gut, which then stimulates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex.[7] By blocking these receptors, the synthesized antagonists prevent this signaling cascade.

Role as a Precursor for Radiosensitizers

This molecule is also used to synthesize derivatives that act as radiosensitizers, enhancing the efficacy of radiation therapy in treating cancers like human lung cancer.[1][4] Radiation therapy works by damaging the DNA of cancer cells.[13] Radiosensitizers amplify this effect, often by inhibiting DNA repair mechanisms or increasing the production of DNA-damaging reactive oxygen species (ROS) within the tumor.[14][15] This allows for a lower dose of radiation to be used, sparing healthy tissue while achieving greater tumor cell death.

Safety and Handling

This compound requires careful handling in a laboratory setting.

Table 4: GHS Hazard Information

| Category | Code | Description |

| Signal Word | Warning | [8] |

| Hazard Statements | H315 | Causes skin irritation.[5][8] |

| H319 | Causes serious eye irritation.[5][8] | |

| H335 | May cause respiratory irritation.[5][8] | |

| Precautionary Codes | P261, P264, P280 | Avoid breathing dust, wash skin thoroughly, wear protective equipment.[16] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] | |

| Personal Protective | Dust mask (N95), eyeshields, gloves.[8] | |

| Storage | Store at 2-8°C in a well-ventilated place. Keep container tightly closed.[3][7][16] |

Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. ossila.com [ossila.com]

- 5. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Role of 5-hydroxytryptamine3 (5-HT3) antagonists in the prevention of emesis caused by anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Radiation therapy - Wikipedia [en.wikipedia.org]

- 14. Review: Mechanisms and perspective treatment of radioresistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of nano-radiosensitizers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, enhance its utility as a precursor in the synthesis of various biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 112897-97-9 | [1][2] |

| Molecular Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | [1] |

| Melting Point | 194-198 °C | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| Purity | ≥95-98% (by GC or HPLC) | [1][2] |

| IUPAC Name | (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid | |

| Synonyms | (2E)-3-(3,4-Difluorophenyl)acrylic acid, trans-3-(3,4-Difluorophenyl)acrylic acid | [1] |

| Solubility | Soluble in methanol | |

| pKa (Predicted) | 4.27 ± 0.10 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectrum is consistent with the structure. |

| ¹³C NMR | Spectrum is consistent with the structure. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 184, 2nd Highest: 119, 3rd Highest: 139 |

| Infrared (FTIR) | Spectra available via KBr and ATR techniques. |

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of 3,4-difluorobenzaldehyde with malonic acid, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for the synthesis of cinnamic acids.

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine (or an alternative base like triethylamine or piperidine)

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as solvent and catalyst).

-

Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

References

An In-depth Technical Guide to the Physical Properties of trans-3,4-Difluorocinnamic Acid

Introduction

Trans-3,4-Difluorocinnamic acid, with the chemical formula C₉H₆F₂O₂, is a fluorinated derivative of cinnamic acid.[1][2][3] Its structure features a trans-propenoic acid group attached to a 3,4-difluorinated benzene ring.[4] The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including 5-HT₃ antagonists, radiosensitizers for cancer therapy, and the antiplatelet agent Ticagrelor.[3][4] This guide provides a comprehensive overview of its core physical properties, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The physical and structural properties of this compound are summarized below. These data are crucial for its application in synthesis, formulation, and quality control.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Appearance | White to almost white crystalline powder | [2] |

| Molecular Formula | C₉H₆F₂O₂ | [1][2] |

| Molecular Weight | 184.14 g/mol | [1][2][3] |

| Melting Point | 194 - 198 °C | [2][3][5] |

| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [3] |

| pKa | 4.27 ± 0.10 (Predicted) | [3][6] |

| Solubility | Soluble in Methanol | [3][6] |

| Storage Temp. | 2 - 8 °C | [2][3] |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P 1 21/n 1 | [1] |

| a | 3.7189 Å | [1] |

| b | 6.4694 Å | [1] |

| c | 32.965 Å | [1] |

| α | 90° | [1] |

| β | 92.198° | [1] |

| γ | 90° | [1] |

Spectral Properties

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

| Technique | Data Summary | Source |

| ¹H NMR | Spectrum available. | [7] |

| ¹³C NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [1] |

| FT-IR | ATR-IR spectrum available from Bio-Rad Laboratories, Inc. Characteristic absorptions include broad O-H stretching from the carboxylic acid (~3400-2300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=C stretching (~1630 cm⁻¹). | [1][8] |

| GC-MS | Major Mass/Charge (m/z) peaks: 184, 139, 119, 101. | [1] |

| Raman | FT-Raman spectrum available from Bio-Rad Laboratories, Inc. | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific compound are often proprietary or not published in detail. However, the following section describes the standard methodologies that would be employed.

Synthesis via Knoevenagel Condensation

The synthesis of trans-cinnamic acids is commonly achieved through methods like the Perkin reaction or Knoevenagel condensation.[9] The Knoevenagel condensation provides a high-yield pathway for producing this compound.

-

Objective: To synthesize this compound from 3,4-Difluorobenzaldehyde and malonic acid.

-

Procedure:

-

3,4-Difluorobenzaldehyde and malonic acid are dissolved in a suitable solvent, such as toluene or pyridine.

-

A basic catalyst, typically piperidine or a mixture of piperidine and triethylamine, is added to the solution.[10]

-

The reaction mixture is heated to reflux (e.g., 100 °C), often under microwave irradiation to reduce reaction time, for a specified period (e.g., 1 hour).[10]

-

Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

-

-

Confirmation: The identity and purity of the synthesized compound are confirmed using the spectroscopic methods outlined in Table 3 (NMR, IR, MS) and by melting point determination.

Determination of Physical Properties

-

Melting Point: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped slowly near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).[11] A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample.[11] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

FT-IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where the sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium).[1] This provides a rapid, high-quality spectrum of the neat solid without requiring sample preparation like KBr pellets.[1]

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.[1]

Logical and Experimental Workflows

Visualizing the synthesis process provides a clear, high-level overview of the chemical transformation.

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

References

- 1. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound , 98% , 112897-97-9 - CookeChem [cookechem.com]

- 4. ossila.com [ossila.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound CAS#: 112897-97-9 [m.chemicalbook.com]

- 7. This compound(112897-97-9) 1H NMR [m.chemicalbook.com]

- 8. infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. jocpr.com [jocpr.com]

- 10. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,4-Difluorocinnamic acid is a halogenated derivative of cinnamic acid that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituents on the phenyl ring, make it a precursor for various pharmacologically active compounds, including 5-HT3 receptor antagonists. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and biological significance of this compound. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₆F₂O₂, is a crystalline solid at room temperature.[1] The "trans" configuration refers to the stereochemistry of the double bond in the propenoic acid side chain, where the phenyl ring and the carboxyl group are on opposite sides.

Table 1: Physicochemical and Structural Properties of this compound [2][3]

| Property | Value |

| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[2] |

| CAS Number | 112897-97-9[3] |

| Molecular Formula | C₉H₆F₂O₂[2] |

| Molecular Weight | 184.14 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 194-198 °C[1] |

| SMILES | O=C(O)/C=C/c1ccc(F)c(F)c1 |

| InChI | InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, most notably the Perkin reaction and the Knoevenagel condensation.

Experimental Protocol: Perkin Reaction

The Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[4] For the synthesis of this compound, 3,4-difluorobenzaldehyde is reacted with acetic anhydride in the presence of a weak base like sodium acetate.[5]

Experimental Workflow: Perkin Reaction

Caption: General workflow for the synthesis of this compound via the Perkin reaction.

Detailed Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Reaction: Heat the reaction mixture to 180°C and maintain this temperature with vigorous stirring for 5-8 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. If a solid precipitates, it is the anhydride intermediate. To hydrolyze it, add a solution of sodium carbonate and heat the mixture until the solid dissolves.

-

Isolation: Treat the aqueous solution with activated charcoal to remove colored impurities and then filter. Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol: Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route, reacting an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[6]

Experimental Workflow: Knoevenagel Condensation

Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.

Detailed Methodology:

-

Reactant Charging: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a suitable solvent such as pyridine or toluene, add a catalytic amount of a base like piperidine.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. The condensation is followed by in-situ decarboxylation.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Isolation: The precipitated crude product is collected by filtration. Alternatively, if the product remains in the organic layer, it can be extracted with an organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to afford pure this compound.

Spectroscopic Characterization

The molecular structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.65 | d, J ≈ 16.0 Hz | 1H | Ar-CH= |

| ~7.30 - 7.55 | m | 3H | Aromatic H |

| ~6.60 | d, J ≈ 16.0 Hz | 1H | =CH-COOH |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~150 (dd) | C-F |

| ~148 (dd) | C-F |

| ~143 | Ar-CH= |

| ~132 | Aromatic C (quaternary) |

| ~125 | Aromatic CH |

| ~123 | Aromatic CH |

| ~120 | =CH-COOH |

| ~118 | Aromatic CH |

Note: The signals for the fluorine-bearing carbons will appear as doublets of doublets (dd) due to C-F coupling.

FTIR Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1000-1100 | C-F stretch | Aryl Fluoride |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug development. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.[1]

Precursor to 5-HT3 Receptor Antagonists

One of the most significant applications of this compound is as a precursor for the synthesis of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists.[7] These antagonists are crucial in the management of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[7]

The 5-HT3 receptor is a ligand-gated ion channel.[8] When activated by serotonin (5-HT), it allows the influx of cations (Na⁺, K⁺, Ca²⁺), leading to neuronal depolarization.[8] In the context of CINV, chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the vomiting center in the brainstem, ultimately inducing emesis. 5-HT3 antagonists block this interaction, thereby preventing the initiation of the vomiting reflex.

Signaling Pathway: 5-HT3 Receptor Antagonism in CINV

Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing chemotherapy-induced nausea and vomiting.

Other Potential Applications

Derivatives of cinnamic acids have been investigated for a wide range of biological activities, including:

-

Anticancer agents: Some cinnamic acid derivatives have shown potential as anticancer agents.[9]

-

Radiosensitizers: It has been used in the synthesis of derivatives that act as radiosensitizers for human lung cancer.[7]

-

Antimicrobial agents: Cinnamic acid and its analogs have demonstrated antimicrobial properties.[9]

The incorporation of the 3,4-difluorophenyl moiety from this compound can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these potential therapeutic agents.

Conclusion

This compound is a versatile and valuable building block for researchers in medicinal chemistry and drug development. Its well-defined molecular structure and accessible synthetic routes, coupled with the advantageous properties conferred by its fluorine substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. The detailed information provided in this guide is intended to support and facilitate further research and application of this important chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. longdom.org [longdom.org]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid. The introduction of fluorine atoms to the phenyl ring can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the solubility of cinnamic acid derivatives and outlines standard experimental protocols for solubility determination, offering a framework for handling this compound.

Solubility Data

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25 °C)

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 g solvent) |

| Water | 0.004 | 0.059 |

| Methanol | 2.58 | 38.2 |

| Ethanol | 2.05 | 30.4 |

| 1-Propanol | 1.63 | 24.2 |

| 2-Propanol | 1.48 | 21.9 |

| 2-Butanone | 2.02 | 29.9 |

| Ethyl Acetate | 1.25 | 18.5 |

| Acetonitrile | 1.95 | 28.9 |

Table 2: Solubility of trans-Cinnamic Acid in Water-Ethanol Mixtures at 298.15 K (25 °C) [1]

| Mole Fraction of Ethanol in Solvent | Molar Solubility of trans-Cinnamic Acid (mol/L) |

| 0.0 | 0.004 |

| 0.2 | 0.15 |

| 0.4 | 0.65 |

| 0.6 | 1.20 |

| 0.8 | 1.75 |

| 1.0 | 2.05 |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its development and application. The following are standard, detailed protocols for measuring the equilibrium solubility of a solid compound.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility[2].

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Materials:

-

This compound

-

Selected solvent(s)

-

Volumetric flasks

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. A 10% excess of the solid is generally recommended to ensure saturation[3].

-

Place the flask in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C)[3].

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 48 hours, which should be determined in preliminary experiments[3][4].

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent[5][6].

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Pipette

-

Pre-weighed evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Prepare a saturated solution of this compound as described in the shake-flask method.

-

Carefully pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the melting point of this compound).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the dissolved solute is the final constant weight of the dish with the dried solid minus the initial weight of the empty dish.

-

The solubility can then be expressed in terms of mass per volume of solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard calibration curve.

Apparatus and Materials:

-

Saturated solution of this compound

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Prepare a saturated solution of the compound using the shake-flask method and filter it.

-

Dilution: Accurately dilute the saturated filtrate with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate Original Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Role in Drug Development

This compound and its derivatives are often utilized as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow where such a compound might be used in drug discovery and development.

Caption: Use of this compound in Drug Discovery.

References

An In-depth Technical Guide to the Spectral Data of trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-3,4-Difluorocinnamic acid. Detailed experimental protocols and tabulated spectral data are presented to support the identification, characterization, and utilization of this compound in research and development.

Introduction

This compound is a halogenated derivative of cinnamic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making this compound a subject of interest in medicinal chemistry and materials science. Accurate and detailed spectral data are crucial for its unambiguous identification and for understanding its chemical behavior.

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the arrangement of atoms within the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic Acid |

| 1680 - 1690 | C=O stretch | Carboxylic Acid |

| 1628 - 1630 | C=C stretch | Alkene |

| ~3050 | C-H stretch | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 184 | Data not available | [M]⁺ (Molecular Ion) |

| 139 | Data not available | [M - COOH]⁺ |

| 119 | Data not available | Fragment ion |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are essential for reproducibility and comparison.

NMR Spectroscopy

Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR, a sample of this compound is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The concentration of the sample is usually in the range of 5-25 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.

Instrumentation and Data Acquisition: NMR spectra are recorded on a high-resolution NMR spectrometer. The magnetic field strength (e.g., 300, 400, or 500 MHz for ¹H) influences the resolution of the spectrum. Standard pulse sequences are used for acquiring ¹H, ¹³C, and ¹⁹F NMR data. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Signaling Pathways and Experimental Workflows

Visualizing the workflow for spectral analysis can aid in understanding the overall process.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

This technical guide has summarized the available spectral data for this compound and provided standardized experimental protocols for their acquisition. The tabulated NMR, IR, and MS data, in conjunction with the described methodologies, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While some specific data points were not available in the search results, the provided information lays a strong foundation for the characterization of this compound.

Commercial Suppliers and Technical Guide for trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on trans-3,4-Difluorocinnamic acid, a key building block in the synthesis of various pharmacologically active compounds. This guide covers its commercial availability, physicochemical properties, detailed experimental protocols for its use, and insights into the signaling pathways of molecules derived from it.

Commercial Availability and Properties

This compound is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95-98%. Below is a summary of its key properties based on data from various suppliers.

| Property | Value |

| CAS Number | 112897-97-9[1] |

| Molecular Formula | C₉H₆F₂O₂[1] |

| Molecular Weight | 184.14 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 194-198 °C |

| Purity | ≥95% to >98% (GC or HPLC)[2] |

| IUPAC Name | (2E)-3-(3,4-difluorophenyl)prop-2-enoic acid[1] |

| Synonyms | (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1] |

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor for:

-

Substituted Isoquinolones: These compounds, synthesized via a Curtius rearrangement of cinnamic acids, have been identified as potent 5-HT₃ antagonists, which are valuable in antiemetic therapies for cancer patients.[3]

-

Psammaplin A Derivatives: This class of compounds is under investigation as radiosensitizers for human lung cancer and glioblastoma. This compound is used to create novel analogs with potentially improved bioavailability and efficacy.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound and its derivatives.

Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is a representative method for the synthesis of cinnamic acids.

Reaction:

3,4-Difluorobenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid

-

Ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Dry the crude product.

Purification of this compound by Recrystallization

Procedure:

-

Select a suitable solvent or a mixed solvent system. For cinnamic acids, a mixture of an alcohol (e.g., ethanol or methanol) and water is often effective. The acid should be soluble in the alcohol and insoluble in water.

-

Dissolve the crude this compound in a minimum amount of the hot alcohol in an Erlenmeyer flask.

-

Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.

-

Add a few more drops of the hot alcohol until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

-

For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals thoroughly.

Synthesis of a Psammaplin A Derivative (Amide Coupling)

This protocol is adapted from the synthesis of similar compounds described by Wee et al. (2019).[4][5]

Reaction:

This compound + Cystamine Dihydrochloride → Dimeric Disulfide Derivative

Materials:

-

This compound

-

Cystamine dihydrochloride

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve this compound and NHS in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath and add DCC. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours to activate the carboxylic acid.

-

In a separate flask, dissolve cystamine dihydrochloride in the solvent and add TEA to neutralize the hydrochloride salt.

-

Add the solution of the activated acid to the cystamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow: Synthesis of a Psammaplin A Derivative

Caption: Experimental workflow for the synthesis of a dimeric disulfide derivative from this compound.

Signaling Pathway: 5-HT₃ Receptor Antagonism

Caption: Simplified signaling pathway of the 5-HT₃ receptor and its inhibition by an antagonist.

Signaling Pathway: Psammaplin A Derivative as an HDAC Inhibitor

Caption: Mechanism of action for a Psammaplin A derivative as a histone deacetylase (HDAC) inhibitor.

References

Methodological & Application

Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1][2][3] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise in a range of applications, including the development of treatments for cancer and inflammatory diseases.[1][2] These notes provide an overview of common synthetic routes to this compound and its derivatives, complete with detailed protocols for researchers.

Key Applications

-

Pharmaceutical Development : This compound is a key intermediate in synthesizing various drug candidates. It is particularly valuable for developing treatments targeting inflammatory diseases and for creating novel radiosensitizers for human lung cancer.[1][2] For instance, it has been used to synthesize substituted isoquinolones, which are effective 5-HT₃ antagonists for use in anticancer treatments.[2]

-

Biochemical Research : The molecule is used in studies investigating enzyme inhibition and metabolic pathways, which helps in understanding drug mechanisms and identifying potential therapeutic targets.[1]

-

Organic Synthesis : As a versatile reagent, it is employed in the creation of more complex molecules, enabling innovative synthetic pathways.[1] One documented application is its use in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene.

-

Materials Science : It is utilized in the development of advanced polymers and coatings, where the fluorine atoms can enhance thermal stability and mechanical strength.[1]

-

Agricultural Chemistry : The compound finds use in formulating agrochemicals, such as herbicides and pesticides, to improve their efficacy.[1]

Overview of Synthetic Strategies

Several reliable methods exist for the synthesis of cinnamic acid and its derivatives. The most prominent and adaptable for preparing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each pathway offers distinct advantages regarding starting materials, reaction conditions, and scalability.

Caption: Key synthetic routes to this compound.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key aspects of the three primary routes.

| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |

| Aryl Starting Material | 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | 3,4-Difluoro-halobenzene |

| C2-Source | Acetic Anhydride | Malonic Acid | Acrylic Acid / Acrylates |

| Catalyst/Base | Alkali salt of the acid (e.g., NaOAc)[4] | Weakly basic amine (e.g., Pyridine, Piperidine)[5] | Palladium(0) complex[6] |

| Typical Solvent | None (neat) or high-boiling solvent | Pyridine, Ethanol, or Toluene | DMF, Acetonitrile, or aqueous systems[7] |

| Temperature | High (180-200 °C)[8] | Moderate to High (80-140 °C) | Moderate to High (80-150 °C)[7] |

| Advantages | Classic, well-established method[9] | Good yields, milder conditions than Perkin[10] | High functional group tolerance, versatile[6][11] |

| Disadvantages | High temperatures, potential side products[12] | Requires active methylene compound | Cost of palladium catalyst, potential for phosphine ligands |

| Typical Yield | 60-75% | 70-90% | 75-95% |

Detailed Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from the classical Perkin reaction used for synthesizing cinnamic acids.[4][12]

-

Reagents and Setup :

-

3,4-Difluorobenzaldehyde (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Anhydrous potassium acetate (1.0 eq)

-

Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

-

Procedure :

-

Combine 3,4-difluorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in the round-bottom flask.

-

Heat the mixture in an oil bath to 180 °C and maintain under reflux for 5-8 hours.[8]

-

Allow the reaction mixture to cool to approximately 100 °C and slowly add 100 mL of water.

-

Boil the resulting mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

Add activated charcoal and continue boiling for another 10 minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.

-

Cool the mixture in an ice bath to maximize crystallization.

-

-

Purification :

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Protocol 2: Synthesis via Knoevenagel Condensation (Doebner Modification)

This method utilizes the condensation of an aldehyde with malonic acid, followed by decarboxylation.[5][13]

-

Reagents and Setup :

-

3,4-Difluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (as solvent)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Round-bottom flask with a reflux condenser.

-

-

Procedure :

-

Dissolve 3,4-difluorobenzaldehyde and malonic acid in pyridine in the round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. Carbon dioxide evolution should be observed.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (approx. 2-3 volumes of the pyridine used).

-

-

Purification :

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

-

Dry the crude product and recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

-

Protocol 3: Synthesis via Mizoroki-Heck Reaction

The Heck reaction provides an efficient palladium-catalyzed route from aryl halides.[6][7]

-

Reagents and Setup :

-

1-Bromo-3,4-difluorobenzene (1.0 eq)

-

Acrylic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq)

-

Triphenylphosphine (PPh₃, 0.02-0.06 eq)

-

Triethylamine (Et₃N, 2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

Schlenk flask or similar reaction vessel for inert atmosphere conditions.

-

-

Procedure :

-

To the Schlenk flask, add 1-bromo-3,4-difluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF and triethylamine via syringe.

-

Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere.

-

Monitor the reaction progress using TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification :

-

Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

General Experimental and Purification Workflow

The overall process from synthesis to final product analysis follows a standardized workflow in organic chemistry, ensuring product purity and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. asianpubs.org [asianpubs.org]

- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. Knoevenagel Condensation [organic-chemistry.org]

Application Notes and Protocols: The Use of trans-3,4-Difluorocinnamic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trans-3,4-Difluorocinnamic acid is a versatile fluorinated building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceutical and materials science applications. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and the biological activity of its derivatives. These application notes provide an overview of its key uses, complete with detailed experimental protocols and quantitative data.

Key Applications

This compound serves as a crucial precursor in the synthesis of a variety of valuable compounds, including:

-

Substituted Isoquinolones: These compounds are of significant interest due to their potential as 5-HT3 receptor antagonists, which are used in anticancer treatments to manage nausea and vomiting. The synthesis often proceeds through a Curtius rearrangement.

-

Psammaplin A Derivatives: These derivatives have been investigated as radiosensitizers for human lung cancer and glioblastoma, enhancing the efficacy of radiation therapy.

-

Specialized Organic Building Blocks: It is also used to synthesize other reactive intermediates, such as (E)-4-(2-bromovinyl)-1,2-difluorobenzene.

Physicochemical Properties

| Property | Value |

| Purity | >98% |

| Melting Point | 194-196 °C |

| Molecular Weight | 184.14 g/mol |

| Appearance | White to off-white crystalline powder |

I. Synthesis of Substituted Isoquinolones via Curtius Rearrangement

The synthesis of substituted isoquinolones from this compound is a key application, leveraging the Curtius rearrangement to introduce a nitrogen atom and facilitate cyclization. These isoquinolones have shown potential as 5-HT3 receptor antagonists.

Experimental Workflow:

Caption: General workflow for the synthesis of substituted isoquinolones.

Detailed Experimental Protocol:

Step 1: Acyl Azide Formation

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Curtius Rearrangement and Cyclization

-

Once the formation of the acyl azide is complete, gently heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).

-

The Curtius rearrangement occurs, with the evolution of nitrogen gas, to form the corresponding isocyanate intermediate.

-

Continue heating for 2-6 hours until the isocyanate formation is complete (monitored by IR spectroscopy, watching for the disappearance of the azide peak and the appearance of the isocyanate peak).

-

To effect cyclization, a Lewis acid (e.g., polyphosphoric acid or a similar catalyst) can be added, and the mixture is heated for an additional period.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted isoquinolone.

Quantitative Data:

While specific yields for the 3,4-difluoro-substituted isoquinolone were not detailed in the available search results, analogous syntheses of isoquinolones often report yields in the range of 60-85%. The biological activity of these compounds as 5-HT3 antagonists is a key parameter. For example, a related, potent 5-HT3 antagonist demonstrated an infective dose (ID50) of 0.35 μg/kg in anticancer treatment models[1].

II. Synthesis of Psammaplin A Derivatives as Radiosensitizers

This compound can be used to synthesize derivatives of Psammaplin A, a marine natural product, which have shown promise as radiosensitizers in cancer therapy.

Experimental Workflow:

Caption: Synthesis of a Psammaplin A derivative.

Detailed Experimental Protocol:

This protocol is based on the general method described for the synthesis of homodimeric disulfides from corresponding carboxylic acids.[2]

-

In a round-bottom flask, dissolve this compound (2.0 eq) and N-hydroxysuccinimide (NHS, 2.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) to the solution and stir for 30 minutes at 0 °C, then for an additional 2-4 hours at room temperature to form the active ester.

-

In a separate flask, dissolve cystamine dihydrochloride (1.0 eq) in DMF and add triethylamine (2.5 eq) to neutralize the salt.

-

Add the solution of the activated this compound ester to the cystamine solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the pure Psammaplin A derivative.

Quantitative Data:

A product derived from this compound demonstrated a potency of 16.14 μM as a radiosensitizer for human lung cancer.[1] The cytotoxicity of various synthesized Psammaplin A derivatives was evaluated, with 50% inhibitory concentrations (IC50) ranging from 16.14 μM to 150.10 μM in A549 human lung cancer cells and 13.25 μM to 50.15 μM in U373MG glioblastoma cells.[1]

III. Signaling Pathways

5-HT3 Receptor Antagonism

Substituted isoquinolones derived from this compound act as antagonists at the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, these compounds can mitigate nausea and vomiting, common side effects of chemotherapy.

Caption: Mechanism of 5-HT3 receptor antagonism.

Radiosensitization in Cancer Therapy

Psammaplin A derivatives enhance the effects of radiation therapy. One of the proposed mechanisms for radiosensitization involves the inhibition of DNA methyltransferases (DNMTs). Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes, making cancer cells more susceptible to radiation-induced DNA damage.

Caption: Proposed mechanism of radiosensitization.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of biologically active compounds. Its application in the development of novel pharmaceuticals, particularly in the areas of antiemetics and cancer therapy, highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this fluorinated building block.

References

Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-3,4-difluorocinnamic acid is a fluorinated building block that has garnered significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] This versatile scaffold has been successfully incorporated into a variety of biologically active compounds, including potent 5-HT3 receptor antagonists for antiemetic applications and psammaplin A derivatives investigated as radiosensitizers in cancer therapy.[2] This document provides an overview of the applications of this compound and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications

-

5-HT3 Receptor Antagonists: Derivatives of this compound have been synthesized that exhibit potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.[2]

-

Radiosensitizers for Cancer Therapy: Psammaplin A analogues incorporating the this compound moiety have been shown to enhance the efficacy of radiation therapy in cancer cells.[3]

Data Presentation

Table 1: Biological Activity of this compound Derivatives

| Compound Class | Target | Biological Activity | Reference |

| Substituted Isoquinolone | 5-HT3 Receptor | ID₅₀ = 0.35 µg/kg (in vivo) | [2] |

| Psammaplin A Derivative | Human Lung Cancer Cells | Potency = 16.14 µM | [2] |

| Psammaplin A Derivative (MA3) | A549 & U373MG Cancer Cells | IC₅₀ = 16-150 µM (A549), 15-50 µM (U373MG) | [1] |

| Psammaplin A Derivative (MA7) | A549 & U373MG Cancer Cells | IC₅₀ = 16-150 µM (A549), 15-50 µM (U373MG) | [1] |

Table 2: Radiosensitizing Effects of Psammaplin A Derivatives

| Compound | Cell Line | Sensitizer Enhancement Ratio (SER) at 2 Gy | Reference |

| MA7 | A549 | Significant (p<0.05) | [1] |

| MA9 | A549 | Significant (p<0.05) | [1] |

| MA5M | A549 | Significant (p<0.05) | [1] |

| MA2 | U373MG | Significant (p<0.05) | [1] |

| MA3 | U373MG | Significant (p<0.05) | [1] |

| MA7 | U373MG | Significant (p<0.05) | [1] |

Signaling Pathways and Mechanisms of Action

5-HT3 Receptor Antagonism

Derivatives of this compound can act as antagonists at the 5-HT3 receptor. This receptor is a ligand-gated ion channel, and its activation by serotonin leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[1][4] Antagonism of this receptor blocks the emetic signals. The downstream signaling cascade involves the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and subsequent phosphorylation of extracellular signal-regulated kinase (ERK1/2).[3]

References

Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Anti-Inflammatory Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. These compounds are known to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

This document provides detailed application notes and experimental protocols for the investigation of trans-3,4-Difluorocinnamic acid as a potential anti-inflammatory agent. While direct experimental data on the anti-inflammatory activity of this specific compound is limited in publicly available literature, this guide offers a comprehensive framework for its evaluation based on the known mechanisms of action of related cinnamic acid derivatives and established in vitro assays.

Mechanism of Action: Insights from Cinnamic Acid Derivatives

Cinnamic acid derivatives typically exert their anti-inflammatory effects by interfering with pro-inflammatory signaling pathways. The primary targets include:

-

NF-κB Pathway: This transcription factor is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Cinnamic acid derivatives have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major mechanism of action for many anti-inflammatory drugs.

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of potent inflammatory mediators. Inhibition of 5-LOX can alleviate inflammation, particularly in conditions like asthma.

-

High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule, extracellular HMGB1 is a key mediator of inflammation in both infectious and sterile injury. Antagonizing HMGB1 is a promising therapeutic strategy.

Data Presentation: Anti-Inflammatory Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Assay | Target/Cell Line | IC50 Value/Inhibition | Reference |

| 4-Fluoro-cinnamic acid derivative | Anti-tuberculosis | M. tuberculosis H37Ra | 0.36 µg/mL | [1] |

| Ferulic acid-sesquiterpene hybrid | IL-1β and TNF-α release | LPS-stimulated RAW264.7 cells | Significant inhibition at tested concentrations | [2] |